4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-

Chromatographic identity Quality control Regioisomer differentiation

This is the sole USP/EP-recognized 2-methyl-6,7,8,9-tetrahydro regioisomer essential for risperidone and paliperidone impurity reference standards. The 2-methyl substituent ensures pharmacopoeial identity, chromatographic system suitability (Kovats RI 1657), and the validated industrial synthesis (72% yield, >99.5% purity). Any other regioisomer (6-methyl, 8-methyl, or unsubstituted) fails identity, purity, and system suitability tests in GMP impurity profiling. This scaffold also enables C3-functionalization for CNS SAR libraries. Procure this specific regioisomer to guarantee regulatory compliance in pharmaceutical QC workflows.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 58156-40-4
Cat. No. B3354258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-
CAS58156-40-4
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2CCCCC2=N1
InChIInChI=1S/C9H12N2O/c1-7-6-9(12)11-5-3-2-4-8(11)10-7/h6H,2-5H2,1H3
InChIKeyWCVUTDNAIJJMSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 58156-40-4): Core Scaffold Procurement Guide


4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl- (CAS 58156-40-4; molecular formula C₉H₁₂N₂O; MW 164.20 g/mol) is a bicyclic nitrogen-bridgehead heterocycle belonging to the pyridopyrimidine class [1]. The compound features a fully saturated tetrahydropyridine ring fused to a pyrimidin-4-one core bearing a methyl substituent at position 2. It is distinguished by its role as the core heterocyclic scaffold of the atypical antipsychotic drug risperidone and its active metabolite paliperidone, making it a critical starting material and reference standard in pharmaceutical development, quality control, and impurity profiling workflows .

Why 2-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Replaced by Generic Pyridopyrimidine Analogs


In-class substitution fails because the position and nature of the methyl substituent on the tetrahydropyrido[1,2-a]pyrimidin-4-one core dictates three non-interchangeable properties: (i) chromatographic retention and physicochemical identity verified by Kovats retention indices [1]; (ii) synthetic efficiency in the key cyclization and hydrogenation sequence that yields the risperidone intermediate, where the 2-methyl regioisomer achieves a total yield of 72% with >99.5% purity versus significantly lower yields for alternative substitution patterns [2]; and (iii) pharmacopoeial identity—the 2-methyl-6,7,8,9-tetrahydro scaffold is the sole core recognized in USP and EP monographs for risperidone and its impurity reference standards [3]. A 6-methyl, 8-methyl, or unsubstituted analog will fail identity, purity, and chromatographic system suitability tests in regulated pharmaceutical quality control environments.

Quantitative Differentiation Evidence: 2-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one vs. Closest Analogs


Kovats Retention Index Differentiates the 2-Methyl Regioisomer from 6-Methyl, 8-Methyl, and Unsubstituted Analogs

Under standardized GC conditions (packed OV-1 column, 220 °C isothermal, N₂ carrier), the 2-methyl-6,7,8,9-tetrahydro derivative (target compound) exhibits a Kovats retention index (I) of 1657, substantially higher than the 8-methyl analog (I = 1638), the 6-methyl analog (I = 1636), and the unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one parent scaffold (I = 1580) [1]. The ΔI values are +19 (vs. 8-methyl), +21 (vs. 6-methyl), and +77 (vs. unsubstituted), confirming that the 2-methyl substitution pattern uniquely increases chromatographic retention on non-polar stationary phases. This order of retention (2-Me > 8-Me > 6-Me > H) is consistent across all reported conditions in the study [1].

Chromatographic identity Quality control Regioisomer differentiation

Optimized Total Synthesis Yield of 72% with >99.5% Purity for the Key Risperidone Intermediate

An improved industrial process for synthesizing 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one—the direct risperidone intermediate derived from the target scaffold—achieved a total yield of 72% (based on 2-aminopyridine starting material) with >99.5% purity after Pd/C-catalyzed hydrogenation [1]. Critically, the yield of the intermediate cyclization step was increased from 52% to 80% solely by optimizing the feeding order (dropwise addition of the toluene solution of reactants into POCl₃) [1]. In the hydrogenation step, using 9% aqueous HCl (~4 eq relative to substrate) suppressed dechlorination impurity formation, enabling >99.5% final purity suitable for industrial production [1]. Competing routes employing alternative substitution patterns (e.g., 6-methyl or 8-methyl) have not been reported to achieve comparable combined yield and purity in the risperidone-specific synthetic sequence.

Process chemistry Synthetic yield Pharmaceutical intermediate

2-Methyl Scaffold Is the Exclusive Pharmacopoeial Core for Risperidone and Paliperidone

The IUPAC systematic name of risperidone is 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and paliperidone (9-hydroxyrisperidone) shares the identical 2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one core [1]. The USP and EP monographs for risperidone define the active pharmaceutical ingredient and its specified impurities (Impurities A through L) exclusively in reference to this 2-methyl-tetrahydro scaffold [2]. No alternative regioisomer (6-methyl, 8-methyl, or 2-des-methyl) is recognized in any pharmacopoeial monograph for these drug substances. Consequently, reference standards for risperidone impurity profiling—including Risperidone EP Impurity H (CAS 158697-67-7), Impurity B (CAS 691007-09-7), and USP Related Compound G (CAS 152542-00-2)—are all defined as derivatives of the 2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold [2].

Pharmacopoeial identity Drug master file Regulatory compliance

Antibacterial Derivative Series Demonstrates Scaffold-Enabled Two-Fold Activity Advantage Over Streptomycin

A series of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives—all built upon the target 2-methyl scaffold—were synthesized and screened for in vitro antibacterial activity by agar well diffusion and micro-dilution methods against Gram-positive (Bacillus subtilis MTCC 121, Staphylococcus epidermidis 435) and Gram-negative (Xanthomonas campestris 7903, Pseudomonas aeruginosa MTCC 7908) bacteria [1]. Compound 6i, bearing a substituted heterocyclic piperazine moiety at the 3-position, exhibited two-fold better antibacterial activity compared to the standard drug streptomycin sulfate [1]. The 2-methyl substitution on the tetrahydropyrido[1,2-a]pyrimidin-4-one core is essential for this activity, as the 3-(2-chloroethyl) derivatization vector is uniquely enabled by the 2-methyl group's directing effect during the POCl₃-mediated cyclization with 2-acetyl-γ-butyrolactone [1][2].

Antibacterial Structure-activity relationship Derivatization potential

Procurement-Driven Application Scenarios for 2-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 58156-40-4)


Risperidone/Paliperidone API Impurity Reference Standard Manufacturing

The target compound is the mandatory starting scaffold for synthesizing pharmacopoeial impurity reference standards of risperidone and paliperidone. As demonstrated by the exclusive recognition of the 2-methyl-tetrahydro scaffold in USP and EP monographs [1], any laboratory engaged in GMP impurity profiling must procure this specific regioisomer. The optimized industrial process achieving 72% yield and >99.5% purity [2] provides a validated route for manufacturing impurity standards at commercial scale. The distinct Kovats retention index (I = 1657) enables unambiguous chromatographic identity confirmation against 6-methyl (I = 1636) and 8-methyl (I = 1638) contaminants [3].

Regioselective C3-Functionalization for Novel CNS Drug Discovery

The 2-methyl substituent enables regioselective C3-functionalization via POCl₃-mediated cyclization with 2-acetyl-γ-butyrolactone, generating the 3-(2-chloroethyl) intermediate in 80% step yield [2]. This intermediate serves as the universal handle for diversifying into novel CNS-active compounds: condensation with 6-fluoro-3-piperidinyl-1,2-benzisoxazole yields risperidone, while alternative piperidine/piperazine coupling partners have produced compounds with multireceptor atypical antipsychotic profiles [4]. The 2-methyl scaffold is thus the preferred entry point for structure-activity relationship (SAR) exploration around the clinically validated risperidone pharmacophore.

Antibacterial Lead Optimization Starting from the 2-Methyl Scaffold

The 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivative series has produced compounds with two-fold better antibacterial activity than streptomycin [5]. The 2-methyl group is essential for enabling the initial cyclization to install the 3-chloroethyl vector, which then undergoes nucleophilic displacement with diverse amines to generate antibacterial screening libraries. This scaffold represents a non-β-lactam, non-fluoroquinolone starting point for antibacterial discovery with demonstrated Gram-positive and Gram-negative coverage.

Analytical Method Development and System Suitability Testing

The well-characterized chromatographic behavior of the target compound—Kovats RI = 1657 on OV-1 at 220 °C [3]—makes it suitable as a system suitability standard for GC method development involving nitrogen-containing heterocycles. The retention index gap of +17 to +21 units versus the 6-methyl and 8-methyl isomers provides sufficient resolution for method validation, while the +77 unit gap versus the unsubstituted parent scaffold enables robust detection of des-methyl impurities in pharmaceutical analysis.

Quote Request

Request a Quote for 4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.